molecular formula C13H19NO3 B1599624 tert-Butyl (3-methoxy-2-methylphenyl)carbamate CAS No. 164082-77-3

tert-Butyl (3-methoxy-2-methylphenyl)carbamate

Cat. No. B1599624
Key on ui cas rn: 164082-77-3
M. Wt: 237.29 g/mol
InChI Key: RZZFTOJEHIRCRK-UHFFFAOYSA-N
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Patent
US08754106B2

Procedure details

Triethylamine (42.4 mL, 302 mmol) was added to a suspension of 3-methoxy-2-methylbenzoic acid (45.6 g, 274 mmol) in dry toluene (800 mL). A clear solution was obtained. Then, dppa (65.4 mL, 302 mmol) in toluene (100 mL) was slowly added. After 1 h at room temperature, the reaction mixture was successively heated at 50° C. for 0.5 h, at 70° C. for 0.5 h then at 100° C. for 1 h. To this solution, t-BuOH (30.5 g, 411 mmol) in toluene (40 mL) was added at 100° C. and the resulting mixture was refluxed for 7 h. The solution was cooled to room temperature then successively washed with water, 0.5 N HCl, 0.5 N NaOH and brine, dried (Na2SO4), and evaporated to give 67 g of the target product: m/z=237 (M)+.
Quantity
42.4 mL
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
65.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3](CC)CC)C.[CH3:8][O:9][C:10]1[C:11]([CH3:19])=[C:12]([CH:16]=[CH:17][CH:18]=1)C(O)=O.C[C@H]1[C@]2(O)[C@H]3[C@](O)(CC(COC(C)=O)=C[C@H]2[C@@H:24]2[C:25](C)(C)[C@:23]2([O:47][C:48](CC2C=CC=CC=2)=[O:49])[CH2:22]1)C(=O)C(C)=C3.CC(O)(C)C>C1(C)C=CC=CC=1>[C:23]([O:47][C:48]([NH:3][C:12]1[CH:16]=[CH:17][CH:18]=[C:10]([O:9][CH3:8])[C:11]=1[CH3:19])=[O:49])([CH3:25])([CH3:24])[CH3:22]

Inputs

Step One
Name
Quantity
42.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
45.6 g
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
65.4 mL
Type
reactant
Smiles
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)CC5=CC=CC=C5
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
30.5 g
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution was obtained
WAIT
Type
WAIT
Details
at 100° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
WASH
Type
WASH
Details
then successively washed with water, 0.5 N HCl, 0.5 N NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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